molecular formula C11H16BNO4 B13118739 (R)-3-(Aminomethyl)-7-(3-hydroxypropoxy)benzo[c][1,2]oxaborol-1(3H)-ol

(R)-3-(Aminomethyl)-7-(3-hydroxypropoxy)benzo[c][1,2]oxaborol-1(3H)-ol

Cat. No.: B13118739
M. Wt: 237.06 g/mol
InChI Key: FXQIIDINBDJDKL-JTQLQIEISA-N
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Description

®-3-(Aminomethyl)-7-(3-hydroxypropoxy)benzo[c][1,2]oxaborol-1(3H)-ol is a complex organic compound that features a benzo[c][1,2]oxaborol core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(Aminomethyl)-7-(3-hydroxypropoxy)benzo[c][1,2]oxaborol-1(3H)-ol typically involves multiple steps:

    Formation of the Benzo[c][1,2]oxaborol Core: This step may involve the cyclization of a suitable precursor under specific conditions.

    Introduction of the Aminomethyl Group: This can be achieved through a nucleophilic substitution reaction where an amine is introduced.

    Attachment of the Hydroxypropoxy Group: This step might involve an etherification reaction where a hydroxypropyl group is attached to the core structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxypropoxy group.

    Reduction: Reduction reactions could target the aminomethyl group.

    Substitution: The compound can participate in substitution reactions, especially at the benzo[c][1,2]oxaborol core.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an amine or alcohol derivative.

Scientific Research Applications

Chemistry

In chemistry, ®-3-(Aminomethyl)-7-(3-hydroxypropoxy)benzo[c][1,2]oxaborol-1(3H)-ol can be used as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound might be studied for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine

In medicine, the compound could be investigated for its therapeutic potential, possibly as an antimicrobial or anticancer agent.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of ®-3-(Aminomethyl)-7-(3-hydroxypropoxy)benzo[c][1,2]oxaborol-1(3H)-ol would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Benzo[c][1,2]oxaborol Derivatives: Compounds with similar core structures but different substituents.

    Aminomethyl Derivatives: Compounds with similar aminomethyl groups but different core structures.

    Hydroxypropoxy Derivatives: Compounds with similar hydroxypropoxy groups but different core structures.

Uniqueness

®-3-(Aminomethyl)-7-(3-hydroxypropoxy)benzo[c][1,2]oxaborol-1(3H)-ol is unique due to the specific combination of functional groups and the stereochemistry of the molecule, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C11H16BNO4

Molecular Weight

237.06 g/mol

IUPAC Name

3-[[(3R)-3-(aminomethyl)-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]propan-1-ol

InChI

InChI=1S/C11H16BNO4/c13-7-10-8-3-1-4-9(16-6-2-5-14)11(8)12(15)17-10/h1,3-4,10,14-15H,2,5-7,13H2/t10-/m0/s1

InChI Key

FXQIIDINBDJDKL-JTQLQIEISA-N

Isomeric SMILES

B1(C2=C(C=CC=C2OCCCO)[C@@H](O1)CN)O

Canonical SMILES

B1(C2=C(C=CC=C2OCCCO)C(O1)CN)O

Origin of Product

United States

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